molecular formula C16H21N3O2 B5575663 ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate

ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate

Cat. No.: B5575663
M. Wt: 287.36 g/mol
InChI Key: QHQFOOVNQHEBGZ-UHFFFAOYSA-N
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Description

Ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Scientific Research Applications

Ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems is diverse and depends on the specific compound. Some act by inhibiting key enzymes in pathogens, while others may interact with DNA or other biological targets .

Safety and Hazards

Like all chemicals, handling benzimidazole and its derivatives should be done with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The benzimidazole scaffold is a subject of ongoing research in medicinal chemistry due to its versatility and wide range of biological activities. Future research will likely continue to explore new synthetic methods and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can lead to the formation of benzimidazole-5-ylmethanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-cyclohexyl-1H-benzimidazol-5-yl)carbamate is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

ethyl N-(1-cyclohexylbenzimidazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-21-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFOOVNQHEBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(C=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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